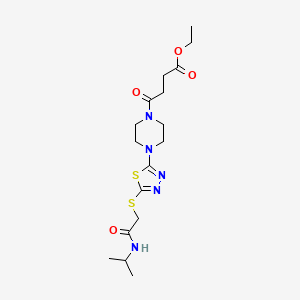

Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-oxo-4-[4-[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]piperazin-1-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O4S2/c1-4-26-15(25)6-5-14(24)21-7-9-22(10-8-21)16-19-20-17(28-16)27-11-13(23)18-12(2)3/h12H,4-11H2,1-3H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHFCDRYCGSTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate generally involves a multi-step synthesis. Each step requires specific reagents and reaction conditions to achieve the desired compound. Typically, thiadiazole derivatives are synthesized first, followed by piperazine ring formation. Finally, the ethyl ester moiety is introduced to complete the synthesis.

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up through optimized reaction conditions to ensure high yield and purity. Industrial methods often involve continuous flow chemistry, which allows for better control over reaction parameters and reduced production costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate undergoes various chemical reactions including oxidation, reduction, and substitution reactions. These reactions are critical for modifying the compound for specific research needs.

Common Reagents and Conditions

Oxidation reactions typically use reagents like hydrogen peroxide or potassium permanganate, while reduction reactions might involve lithium aluminum hydride. Substitution reactions can be facilitated by nucleophilic or electrophilic reagents under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation might lead to the formation of sulfoxides, while reduction could yield thioethers.

Scientific Research Applications

Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate has extensive applications in various scientific fields:

Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: Employed in studies related to enzymatic functions and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the manufacture of specialized chemical products and materials.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby modulating their activity. The precise pathways and targets vary depending on its application, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Key Observations :

Heterocyclic Core Variations :

- The target compound and the piperidine analog (CAS: 1170504-81-0) share a 1,3,4-thiadiazole core but differ in their nitrogen-containing rings (piperazine vs. piperidine). Piperazine’s secondary amines may enhance solubility and hydrogen-bonding capacity compared to piperidine’s single amine group .

- Isoxazole-containing analogs (e.g., I-6373, I-6473) replace thiadiazole with a 5-membered isoxazole ring, reducing sulfur content but introducing oxygen, which may alter electronic properties and metabolic stability .

Phenethylthio (I-6373) and phenethoxy (I-6473) substituents in the isoxazole derivatives prioritize aromatic interactions, whereas the target compound’s aliphatic thioether may enhance membrane permeability .

Physicochemical Properties :

- The target compound’s molecular weight (429.6) exceeds that of isoxazole analogs (366.4–382.5), likely due to the larger piperazine-thiadiazole scaffold. This may impact bioavailability, as higher molecular weight often correlates with reduced passive diffusion .

Research Findings and Implications

Gaps in Data :

- Experimental data on the target compound’s density, melting point, and bioactivity are absent in the provided evidence, limiting direct pharmacological comparisons .

Biological Activity

Ethyl 4-(4-(5-((2-(isopropylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)piperazin-1-yl)-4-oxobutanoate) is a complex organic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H23N5O4S2 and a molecular weight of 401.5 g/mol. It features a piperazine ring, which is known for its role in numerous pharmacologically active compounds. The presence of the thiadiazole moiety is significant due to its association with antimicrobial and anticancer activities.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring possess notable antimicrobial properties. For instance, compounds similar to this compound) have shown efficacy against various bacteria and fungi. Studies have reported that certain thiadiazole derivatives demonstrate significant inhibition against Pseudomonas aeruginosa and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research on similar piperazine derivatives has revealed their ability to induce apoptosis in cancer cells. For example, studies have indicated that certain piperazine-based compounds can significantly inhibit cell proliferation in various cancer cell lines, including those derived from breast and colon cancers . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of this compound) can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been linked to the cytotoxic effects observed in tumor cells treated with thiadiazole derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various thiadiazole derivatives found that specific modifications in the side chains significantly enhanced their efficacy against Staphylococcus aureus and Escherichia coli. The study highlighted that compounds with electron-withdrawing groups exhibited better activity due to increased lipophilicity and membrane permeability .

Case Study 2: Anticancer Activity

In another investigation focusing on piperazine derivatives, researchers synthesized a series of compounds related to this compound). These compounds were tested against human cancer cell lines. Results indicated that some derivatives led to a significant reduction in cell viability at low micromolar concentrations (IC50 values <10 μM), suggesting potent anticancer properties .

Q & A

Q. What advanced techniques analyze the compound’s interaction with biological membranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.